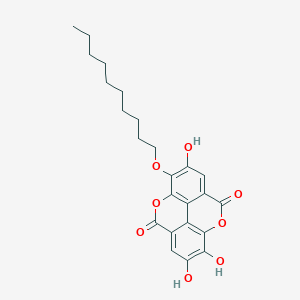
3-O-Decylellagic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Decylellagic acid is a natural polyphenolic compound that is found in a variety of plants, including pomegranates, oak bark, and strawberries. This compound has been the subject of extensive scientific research due to its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3-O-Decylellagic acid is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and oxidative stress. This compound may also have anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anticancer effects, 3-O-Decylellagic acid has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-O-Decylellagic acid in lab experiments is that it is a natural compound that can be easily extracted from natural sources. However, one limitation is that the compound can be difficult to purify, which may make it challenging to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-O-Decylellagic acid. For example, researchers may continue to investigate the compound's potential therapeutic properties, as well as its mechanism of action. Additionally, researchers may explore new methods of synthesizing the compound, as well as ways to improve its purity and stability. Finally, researchers may investigate the potential use of 3-O-Decylellagic acid in combination with other compounds to enhance its therapeutic effects.
Synthesemethoden
3-O-Decylellagic acid can be synthesized using a variety of methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction of the compound from pomegranate peel using a combination of solvents and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
3-O-Decylellagic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that this compound has anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and other inflammatory diseases.
Eigenschaften
CAS-Nummer |
110007-19-7 |
|---|---|
Produktname |
3-O-Decylellagic acid |
Molekularformel |
C24H26O8 |
Molekulargewicht |
442.5 g/mol |
IUPAC-Name |
7-decoxy-6,13,14-trihydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione |
InChI |
InChI=1S/C24H26O8/c1-2-3-4-5-6-7-8-9-10-30-20-16(26)12-14-18-17-13(24(29)32-22(18)20)11-15(25)19(27)21(17)31-23(14)28/h11-12,25-27H,2-10H2,1H3 |
InChI-Schlüssel |
IOLJKBSBRLZDIU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCOC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O)O |
Andere CAS-Nummern |
110007-19-7 |
Synonyme |
3-O-decylellagic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



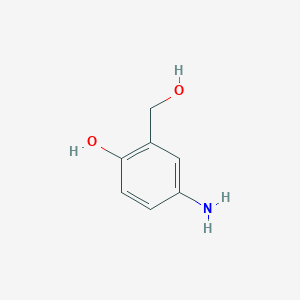
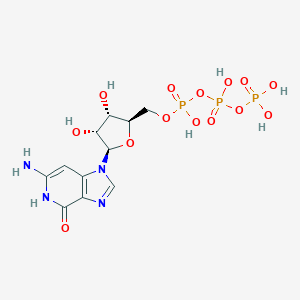
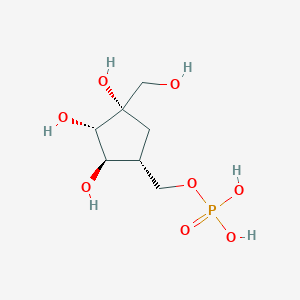
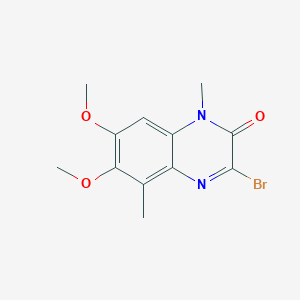
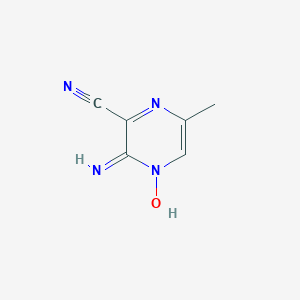
![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)
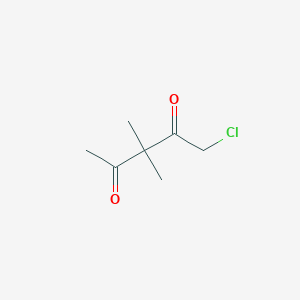
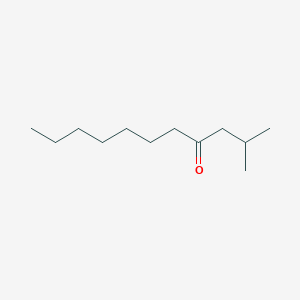
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
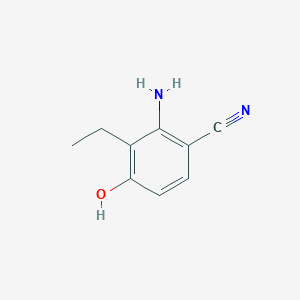
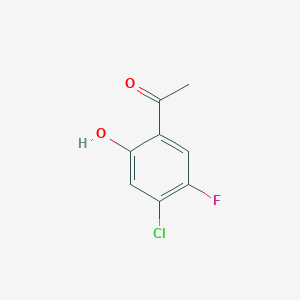
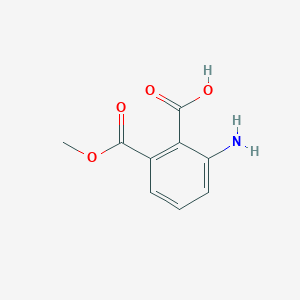

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)